![molecular formula C13H18Cl2N4 B14275822 1,1'-(Propane-1,3-diyl)bis[3-(chloromethyl)-5-methyl-1H-pyrazole] CAS No. 176757-75-8](/img/structure/B14275822.png)
1,1'-(Propane-1,3-diyl)bis[3-(chloromethyl)-5-methyl-1H-pyrazole]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-(Propane-1,3-diyl)bis[3-(chloromethyl)-5-methyl-1H-pyrazole]: is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of two pyrazole rings connected by a propane-1,3-diyl linker, with chloromethyl and methyl substituents on the pyrazole rings.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1,1’-(Propane-1,3-diyl)bis[3-(chloromethyl)-5-methyl-1H-pyrazole] typically involves the reaction of 3-(chloromethyl)-5-methyl-1H-pyrazole with propane-1,3-diyl bisamine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps such as purification and crystallization to obtain the compound in high purity. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 1,1’-(Propane-1,3-diyl)bis[3-(chloromethyl)-5-methyl-1H-pyrazole] undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl groups can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alcohols.
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different oxidation states.
Reduction: Reduction reactions can convert the chloromethyl groups to methyl groups or other reduced forms.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium carbonate, and various nucleophiles are used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Major Products Formed:
Nucleophilic Substitution: Products include substituted pyrazoles with various functional groups.
Oxidation: Products include oxidized pyrazole derivatives.
Reduction: Products include reduced pyrazole derivatives with methyl or other alkyl groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: 1,1’-(Propane-1,3-diyl)bis[3-(chloromethyl)-5-methyl-1H-pyrazole] is used as a building block in the synthesis of more complex organic molecules
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anti-inflammatory properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine: In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its derivatives are evaluated for their efficacy in treating various diseases, including cancer, infectious diseases, and inflammatory disorders.
Industry: The compound finds applications in the development of new materials, such as polymers and coatings. Its unique chemical structure allows for the modification of material properties, making it useful in various industrial applications.
Wirkmechanismus
The mechanism of action of 1,1’-(Propane-1,3-diyl)bis[3-(chloromethyl)-5-methyl-1H-pyrazole] involves its interaction with specific molecular targets. The chloromethyl groups can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the inhibition or modulation of their activity. The pyrazole rings can interact with various receptors or enzymes, affecting their function and leading to the desired biological effects.
Vergleich Mit ähnlichen Verbindungen
- 1,1’-(Propane-1,3-diyl)bis[3-methyl-1H-imidazolium-1-yl] dihexafluorophosphate
- 1,1’-(Propane-1,3-diyl)bis[4-tert-butylpyridinium] diiodide
- 1,3-Bis(chlorodimethylsilyl)propane
Comparison: 1,1’-(Propane-1,3-diyl)bis[3-(chloromethyl)-5-methyl-1H-pyrazole] is unique due to the presence of chloromethyl and methyl substituents on the pyrazole rings, which confer specific reactivity and biological activity. In contrast, similar compounds may have different substituents or functional groups, leading to variations in their chemical and biological properties. For example, 1,1’-(Propane-1,3-diyl)bis[3-methyl-1H-imidazolium-1-yl] dihexafluorophosphate has imidazolium groups instead of pyrazole rings, resulting in different reactivity and applications.
Eigenschaften
CAS-Nummer |
176757-75-8 |
|---|---|
Molekularformel |
C13H18Cl2N4 |
Molekulargewicht |
301.21 g/mol |
IUPAC-Name |
3-(chloromethyl)-1-[3-[3-(chloromethyl)-5-methylpyrazol-1-yl]propyl]-5-methylpyrazole |
InChI |
InChI=1S/C13H18Cl2N4/c1-10-6-12(8-14)16-18(10)4-3-5-19-11(2)7-13(9-15)17-19/h6-7H,3-5,8-9H2,1-2H3 |
InChI-Schlüssel |
KNKCMPPZFGJVJO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=NN1CCCN2C(=CC(=N2)CCl)C)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


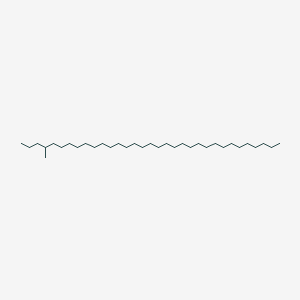
![3,6,9-Triazaspiro[5.5]undecan-6-ium chloride](/img/structure/B14275753.png)
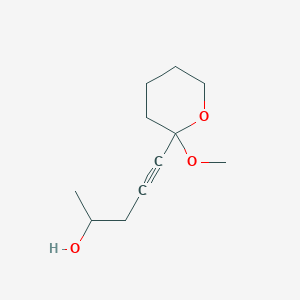
![4-[(1,2-Oxazol-5-yl)imino]naphthalen-1(4H)-one](/img/structure/B14275764.png)
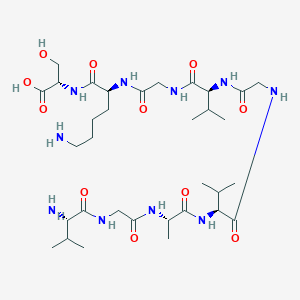
![3,3,4,4,4-Pentafluoro-1-[(R)-4-methylbenzene-1-sulfinyl]butan-2-one](/img/structure/B14275773.png)
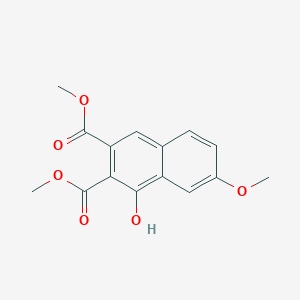
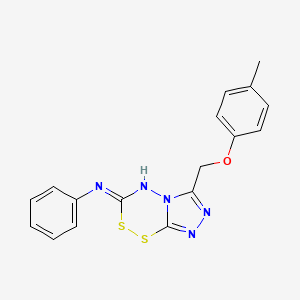
![1-Methoxy-5,7-bis[(propan-2-yl)oxy]naphthalene-2-carboxylic acid](/img/structure/B14275806.png)
![3-[2-Methyl-4-(3-methylbutyl)phenyl]thiophene-2-sulfonyl chloride](/img/structure/B14275811.png)
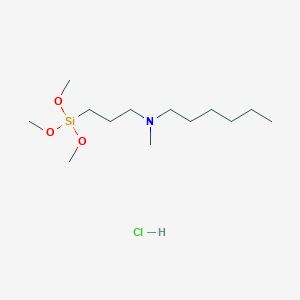

![2,4,6(1H,3H,5H)-Pyrimidinetrione, 1-[2,5-bis(octyloxy)phenyl]-3-phenyl-](/img/structure/B14275818.png)

